2-(Azetidin-3-yl(methyl)amino)propanenitrile

Description

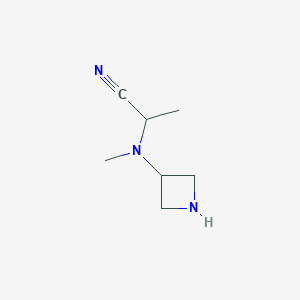

2-(Azetidin-3-yl(methyl)amino)propanenitrile is an α-amino nitrile derivative featuring a four-membered azetidine ring substituted at the 3-position with a methylamino group and a nitrile moiety. The azetidine ring, a strained nitrogen-containing heterocycle, imparts unique steric and electronic properties to the compound.

Properties

IUPAC Name |

2-[azetidin-3-yl(methyl)amino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6(3-8)10(2)7-4-9-5-7/h6-7,9H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPSQNNINFBDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)N(C)C1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that azetidine derivatives have been found to exhibit diversified biological and pharmacological activity.

Mode of Action

Azetidine derivatives are known to interact with their targets in a variety of ways, depending on the specific structure of the derivative.

Biochemical Pathways

Azetidine derivatives are known to affect a variety of biochemical pathways, depending on their specific structure and target.

Pharmacokinetics

The molecular weight of 2-(azetidin-3-yl(methyl)amino)propanenitrile is 1392 g/mol, which may influence its bioavailability.

Biological Activity

2-(Azetidin-3-yl(methyl)amino)propanenitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, combined with a propanenitrile side chain. The azetidine structure contributes to the compound's reactivity and interaction with biological targets.

Synthesis Methods:

- Direct Reaction : The synthesis often involves the reaction of azetidine derivatives with nitriles under controlled conditions.

- Substitution Reactions : Various substitution reactions can be employed to modify the azetidine structure, enhancing biological activity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that compounds containing azetidine rings frequently exhibit pharmacological properties, including:

- Neuroprotective Effects : Potential applications in neurodegenerative diseases.

- Anticancer Properties : Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation.

The mechanism of action involves the interaction of the compound with various biochemical pathways. The strain in the azetidine ring enhances its reactivity, allowing it to engage with proteins and enzymes crucial for cellular functions.

Case Studies and Research Findings

Recent studies have focused on the compound's effects on specific biological targets:

-

Inhibition of STAT3 Activity :

- A study demonstrated that azetidine derivatives can inhibit STAT3 DNA-binding activity, a critical pathway in cancer progression. The binding affinity was assessed using electrophoretic mobility shift assays (EMSA), revealing significant inhibitory concentrations (IC50 values in the low micromolar range) .

- Cell Viability Assays :

-

Comparison with Other Compounds :

- The biological activity of this compound has been compared with other azetidine derivatives and indole compounds, highlighting its potential as a therapeutic agent due to its unique structural attributes .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Research Findings and Gaps

- Synthesis : The target compound likely follows alkylative Strecker pathways (as in ), but yields and purity depend on azetidine’s compatibility with reaction conditions.

- Data Limitations: Direct experimental data (e.g., NMR, solubility) for this compound are absent in the provided evidence, necessitating further characterization.

- Biological Activity : Predicted bioactivity based on azetidine’s role in β-lactams warrants validation via enzymatic assays or molecular docking studies.

Preparation Methods

Cyclization and Ring-Formation Strategies

The azetidine ring is commonly synthesized via cyclization reactions starting from appropriate precursors such as amino alcohols or halogenated amines. For example, cyclization of 3-halo-1-aminopropanenitriles under basic conditions can yield azetidine derivatives with the nitrile group intact on the propyl side chain. This approach allows for the formation of 3-substituted azetidines, which can then be further functionalized at the nitrogen atom or ring carbons.

Horner–Wadsworth–Emmons (HWE) Reaction-Based Synthesis

A notable method for preparing azetidine derivatives involves the Horner–Wadsworth–Emmons reaction, which forms substituted alkene intermediates from ketones and phosphonate esters. Specifically, N-Boc-azetidin-3-one can be converted to N-Boc-azetidin-3-ylidene acetate via HWE reaction with methyl 2-(dimethoxyphosphoryl)acetate in the presence of sodium hydride (NaH) in dry tetrahydrofuran (THF). This intermediate is then subjected to aza-Michael addition with methylamine or other amines to introduce the methylamino substituent at the 3-position of the azetidine ring.

The reaction sequence is summarized as follows:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | N-Boc-azetidin-3-one + methyl 2-(dimethoxyphosphoryl)acetate | NaH in dry THF, room temperature | N-Boc-azetidin-3-ylidene acetate |

| 2 | N-Boc-azetidin-3-ylidene acetate + methylamine | Aza-Michael addition, mild heating | N-Boc-protected this compound precursor |

| 3 | Deprotection (acidic conditions) | Removal of Boc group | This compound |

This method provides moderate to good yields (60–73%) and allows for structural diversification by varying the amine nucleophile.

Analytical and Purification Techniques

- Purification : Flash column chromatography and two-stage vacuum distillation (kugelrohr) are commonly employed to isolate intermediates and final products with high purity.

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C, ^15N) and High-Resolution Mass Spectrometry (HRMS) confirm the structure and purity of synthesized compounds.

- Reaction Monitoring : Liquid Chromatography-Mass Spectrometry (LC/MS) is used to monitor reaction progress and confirm full conversion of starting materials.

Summary Table of Preparation Methods

| Method | Key Steps | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of halo-aminopropanenitriles | Intramolecular nucleophilic substitution | Moderate | Direct ring formation, simple reagents | Limited functional group tolerance |

| HWE Reaction + Aza-Michael Addition | Formation of azetidinylidene acetate, nucleophilic addition of methylamine | 60–73% | Good control, structural diversity, moderate conditions | Requires careful handling of NaH, multi-step |

| Amide formation + Carbonylation + Dehydration to nitrile | Stepwise functional group transformations with Pd catalysis | Moderate to good | Precise nitrile introduction, adaptable | Multi-step, requires Pd catalyst and dehydrating agents |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.